1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties
1-Phenyl-4-(4-pyridinyl)piperazine CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Phenyl-4-(4-pyridinyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates information from closely related phenylpiperazine and pyridinylpiperazine analogs to provide a broader context for its potential properties and applications.
Chemical Identity and Properties
1-Phenyl-4-(4-pyridinyl)piperazine is a disubstituted piperazine with a phenyl group at the 1-position and a pyridinyl group at the 4-position. Its chemical structure combines the pharmacophores of both arylpiperazines and pyridinylpiperazines, suggesting potential activity at various central nervous system targets.
Table 1: Physicochemical Properties of 1-Phenyl-4-(4-pyridinyl)piperazine and Related Analogs
| Property | Value for 1-Phenyl-4-(4-pyridinyl)piperazine | Analog Data |
| CAS Number | 14549-61-2 | - |
| Molecular Formula | C₁₅H₁₇N₃ | - |
| Molecular Weight | 239.32 g/mol | - |
| Appearance | Solid (predicted) | 1-(4-Pyridyl)piperazine: White to off-white crystalline powder[1] |
| Melting Point | Data not available | 1-(4-Pyridyl)piperazine: 136-145 °C[1] |
| Boiling Point | Data not available | 1-Phenylpiperazine: 287.2 °C at 760 mmHg |
| Solubility | Data not available | 1-(4-Pyridyl)piperazine: Soluble in water[2] |
Synthesis and Experimental Protocols
The synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine can be achieved through several established methods for the formation of N-aryl and N-heteroaryl piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination.
Proposed Synthesis Workflow
A plausible synthetic route involves the cross-coupling of 1-phenylpiperazine with a suitable 4-halopyridine, such as 4-chloropyridine or 4-bromopyridine.
Caption: Proposed Buchwald-Hartwig amination for the synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adapted for the synthesis of arylpiperazines and would require optimization for the specific synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine.[3]
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Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., 1-2 mol% Pd₂(dba)₃), a phosphine ligand (e.g., 2-4 mol% BINAP), and a base (e.g., 1.4 equivalents of NaOtBu).
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Addition of Reactants: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add 1-phenylpiperazine (1.2 equivalents) and 4-chloropyridine (1.0 equivalent) dissolved in an anhydrous solvent such as toluene or dioxane.
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Reaction: Stir the mixture at a specified temperature (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the catalyst.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-Phenyl-4-(4-pyridinyl)piperazine.
Pharmacological Profile
While specific pharmacological data for 1-Phenyl-4-(4-pyridinyl)piperazine is not extensively documented, the phenylpiperazine and pyridinylpiperazine moieties are well-known pharmacophores that interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors.[4][5]
Table 2: Potential Pharmacological Targets and Activities of Arylpiperazine Derivatives
| Receptor Family | Specific Target(s) | Potential Activity | Reference Compound(s) |
| Dopamine | D₂, D₃ | Antagonist / Partial Agonist | Aripiprazole, Cariprazine |
| Serotonin | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇ | Agonist / Antagonist | Buspirone, Trazodone |
| Adrenergic | α₁, α₂ | Antagonist | Prazosin |
The combination of a phenyl and a pyridinyl moiety on the piperazine core suggests that 1-Phenyl-4-(4-pyridinyl)piperazine could exhibit a multi-target receptor binding profile, a characteristic often sought in the development of atypical antipsychotics and antidepressants.
Potential Mechanism of Action
Many phenylpiperazine derivatives exert their effects by modulating monoaminergic neurotransmission. They can act as antagonists or partial agonists at postsynaptic dopamine D₂ and serotonin 5-HT₂ₐ receptors, and as partial agonists at presynaptic and postsynaptic 5-HT₁ₐ receptors. This modulation can lead to a "stabilization" of dopaminergic and serotonergic signaling, which is beneficial in conditions like schizophrenia and mood disorders.
Caption: Generalized interaction of arylpiperazine compounds with key dopamine and serotonin receptors.
Potential Applications in Drug Discovery
Given the structural motifs present in 1-Phenyl-4-(4-pyridinyl)piperazine, it represents a valuable scaffold for the development of novel therapeutics targeting central nervous system disorders. Its potential applications could include:
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Atypical Antipsychotics: A combined D₂ and 5-HT₁ₐ/5-HT₂ₐ receptor profile is a hallmark of many atypical antipsychotics used in the treatment of schizophrenia.
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Antidepressants and Anxiolytics: The interaction with serotonergic receptors, particularly 5-HT₁ₐ, is a key mechanism for many antidepressant and anxiolytic drugs.[6]
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Neurological Disorders: Phenylpiperazine derivatives have been investigated for a range of other neurological conditions, including Parkinson's disease and Huntington's disease, due to their ability to modulate dopaminergic tone.
Further research, including in vitro receptor binding assays and in vivo behavioral studies, is necessary to fully elucidate the pharmacological profile and therapeutic potential of 1-Phenyl-4-(4-pyridinyl)piperazine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [amp.chemicalbook.com]
- 3. 1-Phenylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 4. Central serotoninmimetic action of phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D(2)-receptor and serotonin 5-HT(1A)-receptor affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]
